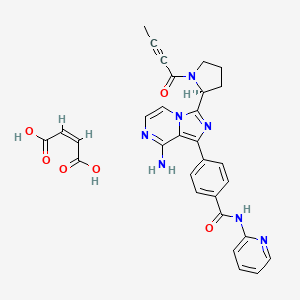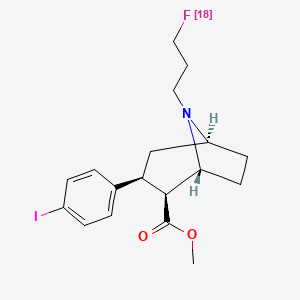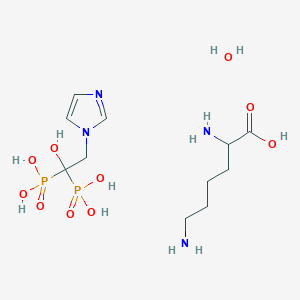
Zoledronate D,L-lysine monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ゾレドロン酸D,L-リシン一水和物は、ビスホスホネート系薬物のクラスに属する化合物です。 これは、骨粗鬆症、悪性腫瘍のハイパーカルセミア、多発性骨髄腫、および固形腫瘍からの骨転移などのさまざまな骨疾患の治療と予防に使用されるゾレドロン酸の誘導体です . ゾレドロン酸は、1994年に文献で初めて報告され、2001年にFDAの承認を得ました .
準備方法
ゾレドロン酸D,L-リシン一水和物の合成には、ゾレドロン酸とD,L-リシンを水中で反応させて一水和物の塩を生成する工程が含まれます。 反応条件には、通常、目的の生成物を生成するために制御された温度とpHが含まれます . ゾレドロン酸の工業的生産方法には、三塩化リン、イミダゾール、酢酸を主要な試薬として使用するものが含まれます .
化学反応の分析
ゾレドロン酸D,L-リシン一水和物は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて異なる酸化状態を生成することができます。
還元: これは、還元剤を使用して還元されて還元誘導体を生成することができます。
置換: この化合物中のイミダゾール環は、さまざまな求核剤による置換反応を受けることができます。これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます. これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
ゾレドロン酸D,L-リシン一水和物は、さまざまな科学研究への応用があります。
化学: これは、さまざまな化学反応や合成プロセスにおける試薬として使用されます。
生物学: この化合物は、骨代謝と破骨細胞の活動に関する研究に使用されます。
医学: これは、骨粗鬆症や骨転移などの骨疾患の治療と予防に使用されます。
科学的研究の応用
Zoledronate D,L-Lysine Monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in studies related to bone metabolism and osteoclast activity.
Medicine: It is used to treat and prevent bone diseases such as osteoporosis and bone metastases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
ゾレドロン酸D,L-リシン一水和物は、骨吸収に関与する細胞である破骨細胞の活性を阻害することにより、その効果を発揮します。この化合物は、骨基質中のヒドロキシアパタイトに結合し、破骨細胞が骨を吸収しようとすると、この化合物を取り込みます。 これにより、破骨細胞の機能と生存に不可欠なメバロン酸経路が阻害されます . 関与する分子標的は、メバロン酸経路の酵素であるファルネシルピロリン酸シンターゼです .
類似化合物との比較
ゾレドロン酸D,L-リシン一水和物は、イバンドロン酸、ミノドロン酸、リセドロン酸などの他のビスホスホネートと類似しています。 これは、他のビスホスホネートと比較して、高効力と作用時間の長さが特徴であり、投与回数を減らすことができます . 類似の化合物には、
- イバンドロン酸
- ミノドロン酸
- リセドロン酸
特性
CAS番号 |
1323976-37-9 |
|---|---|
分子式 |
C11H26N4O10P2 |
分子量 |
436.29 g/mol |
IUPAC名 |
2,6-diaminohexanoic acid;(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate |
InChI |
InChI=1S/C6H14N2O2.C5H10N2O7P2.H2O/c7-4-2-1-3-5(8)6(9)10;8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h5H,1-4,7-8H2,(H,9,10);1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2 |
InChIキー |
MLPSARXCSRWMAC-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.C(CCN)CC(C(=O)O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


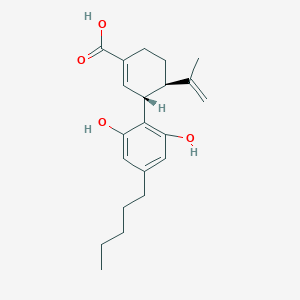


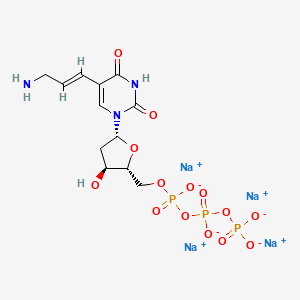
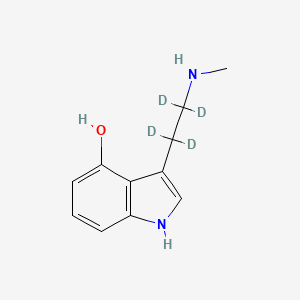
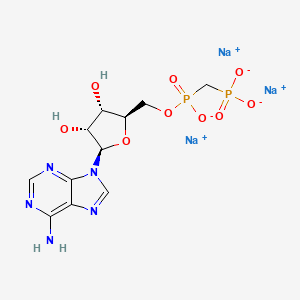
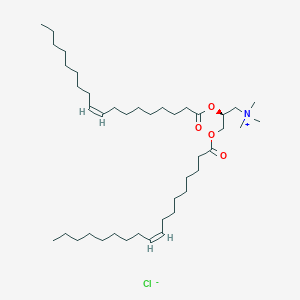
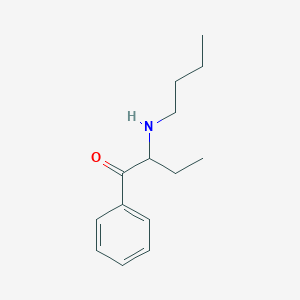
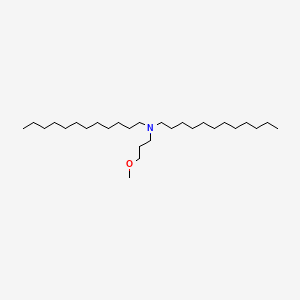
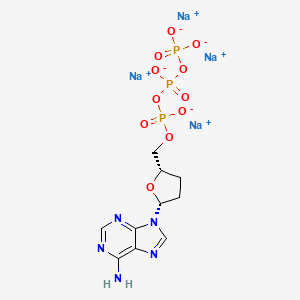
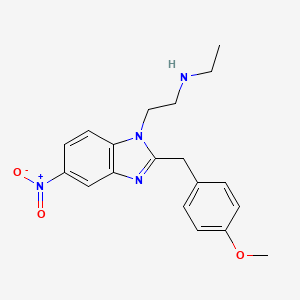
![[6-[3,5-disulfooxy-2-(sulfooxymethyl)-6-[2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10854165.png)
